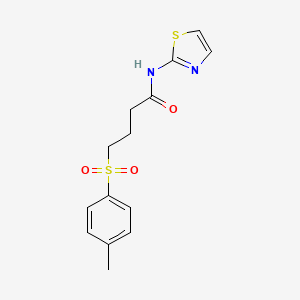

N-(thiazol-2-yl)-4-tosylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(thiazol-2-yl)-4-tosylbutanamide is a compound that features a thiazole ring, a tosyl group, and a butanamide chain. Thiazole rings are known for their aromaticity and presence in various biologically active molecules. The tosyl group, derived from toluenesulfonic acid, is often used as a protecting group in organic synthesis. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Mecanismo De Acción

Target of Action

N-(thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that combines thiazole and sulfonamide, groups with known antibacterial activity . The primary targets of this compound are bacterial cells, specifically both Gram-negative and Gram-positive bacteria .

Mode of Action

The compound interacts with its targets through a distinctive mode of action. It has been found to display potent antibacterial activity when used in conjunction with a cell-penetrating peptide called octaarginine . This complex creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .

Biochemical Pathways

It is known that thiazoles, a key component of the compound, can activate or inhibit various biochemical pathways and enzymes when they enter physiological systems . This can lead to changes in the biological system, potentially disrupting the normal functioning of bacterial cells .

Pharmacokinetics

The compound’s potent antibacterial activity suggests that it may have favorable pharmacokinetic properties that allow it to reach its bacterial targets effectively .

Result of Action

The result of the compound’s action is the disruption of bacterial cell function, leading to their death . The compound exhibits potent antibacterial activity against multiple strains of bacteria, including S. aureus and A. xylosoxidans .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a cell-penetrating peptide like octaarginine can enhance the compound’s antibacterial activity . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 2-aminothiazole with 4-tosylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the amide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

N-(thiazol-2-yl)-4-tosylbutanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

N-(thiazol-2-yl)piperidine-2,6-dione: Known for its nonlinear optical properties.

N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Studied for their anti-inflammatory properties.

N-(6-chlorobenzo[d]thiazol-2-yl)-triazolo-thiadiazole: Investigated for its pharmacological activities.

Uniqueness

N-(thiazol-2-yl)-4-tosylbutanamide is unique due to its combination of a thiazole ring and a tosyl group, which imparts distinct chemical and biological properties

Actividad Biológica

N-(thiazol-2-yl)-4-tosylbutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a thiazole ring which is known for its pharmacological potential. The tosyl group enhances the compound's solubility and reactivity, making it suitable for various biological applications. The compound's unique structure contributes to its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets, leading to alterations in cellular processes. Research indicates that it may disrupt metabolic pathways in bacteria, potentially leading to cell death. This mechanism is particularly relevant for its antimicrobial properties.

Biological Activities

- Antimicrobial Activity :

- Anticancer Activity :

-

Anti-inflammatory Effects :

- Initial studies suggest potential anti-inflammatory properties, although further research is needed to elucidate the specific pathways involved.

Case Studies and Research Findings

Several studies have explored the biological activities of related thiazole compounds, providing insights into structure-activity relationships (SAR) that can be applied to this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure, particularly the presence of the tosyl group which may enhance bioavailability and metabolic stability. Further studies are required to fully understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Propiedades

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-11-4-6-12(7-5-11)21(18,19)10-2-3-13(17)16-14-15-8-9-20-14/h4-9H,2-3,10H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYUDMXVLOLRFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.